4-Methyl-1,3-benzoxazol-2-amine

Descripción general

Descripción

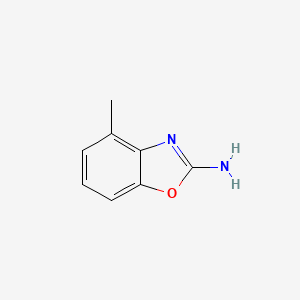

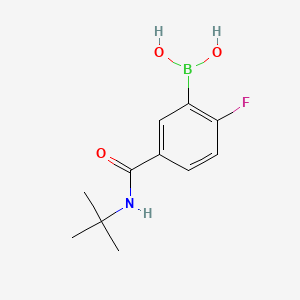

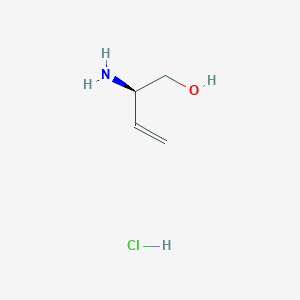

4-Methyl-1,3-benzoxazol-2-amine is a chemical compound with the CAS Number: 947504-99-6 . It has a molecular weight of 148.16 . The IUPAC name for this compound is 4-methyl-1,3-benzoxazol-2-amine . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 4-Methyl-1,3-benzoxazol-2-amine, often involves the use of 2-aminophenol as a precursor . Various synthetic methodologies have been developed, using different reaction conditions and catalysts . These methods often involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones .Molecular Structure Analysis

The molecular structure of 4-Methyl-1,3-benzoxazol-2-amine is represented by the linear formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) .Physical And Chemical Properties Analysis

4-Methyl-1,3-benzoxazol-2-amine is a solid substance at room temperature . It has a molecular weight of 148.16 . The IUPAC name for this compound is 4-methyl-1,3-benzoxazol-2-amine . The InChI code for this compound is 1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) .Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Scientific Field : Microbiology

- Summary of Application : Benzoxazole derivatives have been synthesized and tested for their in vitro antimicrobial activity against various bacterial and fungal strains .

- Methods of Application : The antimicrobial activity was determined using the tube dilution technique and the minimum inhibitory concentration (MIC) was noted in µM .

- Results : The study indicated that several compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

Anticancer Activity

- Scientific Field : Oncology

- Summary of Application : Benzoxazole derivatives have shown potential as anticancer agents. They have been tested against various human cancer cell lines .

- Methods of Application : The in vitro anticancer activity was determined using the Sulforhodamine B assay .

- Results : Some compounds showed significant anticancer activity, with IC50 values comparable to or better than the standard drug 5-fluorouracil .

Organic Synthetic Intermediate

- Scientific Field : Organic Chemistry

- Summary of Application : Benzoxazole derivatives, such as N, N-diallylbenzoxazol-2-amine, are regarded as useful organic synthetic intermediates .

- Methods of Application : These compounds are often used in various synthetic pathways to create complex organic molecules .

- Results : The use of these intermediates can lead to the synthesis of a wide range of organic compounds .

Antioxidant Activity

- Scientific Field : Biochemistry

- Summary of Application : Benzoxazole derivatives have been found to exhibit antioxidant effects .

- Methods of Application : The antioxidant activity is typically assessed using various biochemical assays .

- Results : Some benzoxazole derivatives have shown significant antioxidant activity, which could be beneficial in the prevention of diseases related to oxidative stress .

Synthetic Strategies

- Scientific Field : Synthetic Organic Chemistry

- Summary of Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

- Results : The use of these intermediates can lead to the synthesis of a wide range of organic compounds .

Anticancer Activity (Part 2)

- Scientific Field : Oncology

- Summary of Application : Benzoxazole and its derivative represent a very important class of heterocyclic compounds, which have a diverse therapeutic area . Recently, many active compounds synthesized are very effective; natural products isolated with benzoxazole moiety have also shown to be potent towards cancer .

- Methods of Application : Different research groups have done much progress in designing compounds with benzoxazole, synthesizing them, and collecting anticancer activity data of those against various human cancer cell lines .

- Results : An attempt has been made to see how various heterocyclic moiety attached with benzoxazole have an effect on the anticancer activity of the various benzoxazole compounds synthesized by different groups .

Direcciones Futuras

Benzoxazole derivatives, including 4-Methyl-1,3-benzoxazol-2-amine, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, future research could focus on exploring new synthetic strategies and applications of these compounds in medicinal chemistry .

Propiedades

IUPAC Name |

4-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAUDOAQZUOHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672506 | |

| Record name | 4-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-benzoxazol-2-amine | |

CAS RN |

947504-99-6 | |

| Record name | 4-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520552.png)

![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)